molecular formula C18H23NO2 B590400 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol CAS No. 1797103-75-3

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol

Cat. No.: B590400
CAS No.: 1797103-75-3
M. Wt: 285.387
InChI Key: FGBDRXLFKQFGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 3-bromobutylamine.

    Formation of Intermediate: The 4-hydroxyphenylacetic acid is first converted to its corresponding ester, which is then reacted with 3-bromobutylamine to form an intermediate compound.

    Hydrolysis and Reduction: The intermediate compound undergoes hydrolysis to remove the ester group, followed by reduction to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include strong acids or bases for hydrolysis and reducing agents for the reduction step .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the ethylamino group can participate in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

4-[3-(N-ethyl-4-hydroxyanilino)butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-19(16-8-12-18(21)13-9-16)14(2)4-5-15-6-10-17(20)11-7-15/h6-14,20-21H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBDRXLFKQFGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)O)C(C)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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